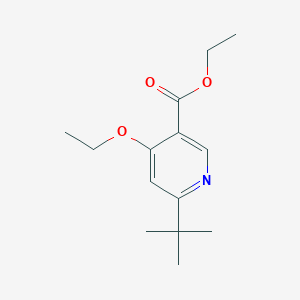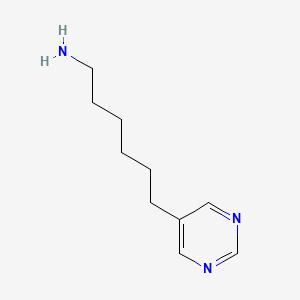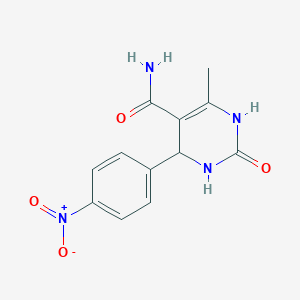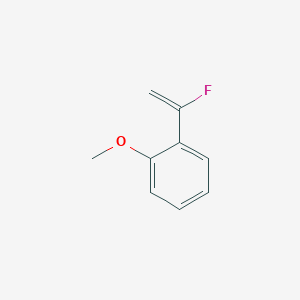
Benzene, 1-(1-fluoroethenyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-fluoroethenyl)-2-methoxy- is an organic compound characterized by the presence of a fluorine atom attached to an ethenyl group, which is further connected to a benzene ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-fluoroethenyl)-2-methoxy- typically involves the reaction of 2-methoxybenzene with a fluorinated ethenyl precursor under specific conditions. One common method includes the use of transition-metal catalysts to facilitate the addition of the fluorinated ethenyl group to the benzene ring . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of Benzene, 1-(1-fluoroethenyl)-2-methoxy- may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(1-fluoroethenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-(1-fluoroethenyl)-2-methoxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-fluoroethenyl)-2-methoxy- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
1-(1-Fluoroethenyl)benzene: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxybenzene: Lacks the fluorinated ethenyl group, affecting its reactivity and applications.
1-(1-Fluoroethenyl)-4-methylbenzene: Substituted with a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness: Benzene, 1-(1-fluoroethenyl)-2-methoxy- is unique due to the combination of the fluorinated ethenyl group and the methoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
137763-80-5 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
1-(1-fluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H9FO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3 |
InChI Key |
SPJCSOYKPRAYCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
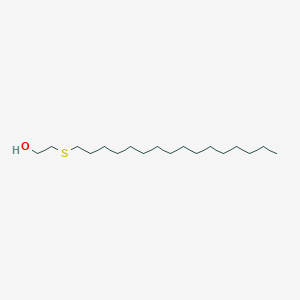


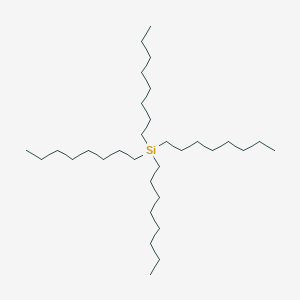
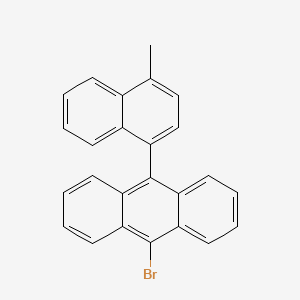
![1,3-dihydro-2H-naphtho[1,2-d]imidazol-2-one](/img/structure/B8744787.png)
![5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one](/img/structure/B8744794.png)
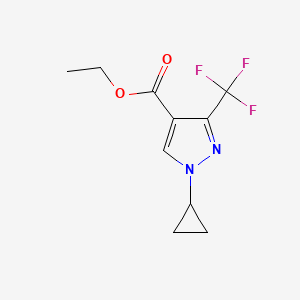

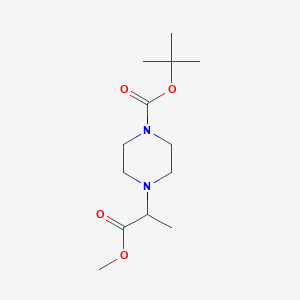
![3-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine](/img/structure/B8744820.png)
